molecular formula C16H13FN2O3S B2827029 3-fluoro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 1904098-89-0

3-fluoro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2827029
CAS No.: 1904098-89-0
M. Wt: 332.35
InChI Key: FIZHQTHMIPDQBA-UHFFFAOYSA-N
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Description

3-fluoro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a fluorine atom, a furan ring, a pyridine ring, and a benzenesulfonamide group

Scientific Research Applications

3-fluoro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can yield an amine.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-((6-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-fluoro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the combination of the furan and pyridine rings provides a unique scaffold for developing new compounds with potential biological activity .

Properties

IUPAC Name

3-fluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-13-3-1-4-14(9-13)23(20,21)19-11-12-6-7-15(18-10-12)16-5-2-8-22-16/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZHQTHMIPDQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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